2-(Aziridin-1-yl)ethyl butanoate
Description
2-(Aziridin-1-yl)ethyl butanoate is an ester derivative of butanoic acid, featuring an aziridine (a three-membered amine ring) substituent on the ethyl chain. This structural motif confers unique reactivity due to the strained aziridine ring, which is prone to ring-opening reactions under mild conditions. Potential applications include pharmaceutical intermediates or crosslinking agents in polymer chemistry, leveraging the aziridine group’s nucleophilic susceptibility .
Properties
CAS No. |
6498-80-2 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(aziridin-1-yl)ethyl butanoate |
InChI |
InChI=1S/C8H15NO2/c1-2-3-8(10)11-7-6-9-4-5-9/h2-7H2,1H3 |
InChI Key |
FBAYMBYTQSRULB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCN1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aziridin-1-yl)ethyl butanoate typically involves the reaction of aziridine with butanoic acid or its derivatives. One common method is the esterification of aziridine with butanoic acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of dehydrating agents to drive the reaction to completion .
Industrial Production Methods: Industrial production of aziridines, including 2-(Aziridin-1-yl)ethyl butanoate, can involve the dehydration of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst at high temperatures to dehydrate aminoethanol . Another method, the Wenker synthesis, involves converting aminoethanol to its sulfate ester, which then undergoes base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions: 2-(Aziridin-1-yl)ethyl butanoate can undergo various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Substitution Reactions: The aziridine ring can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids, Brønsted acids
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products: The major products of these reactions depend on the specific nucleophile and reaction conditions used. For example, nucleophilic ring opening with an amine can yield a secondary amine derivative .
Scientific Research Applications
2-(Aziridin-1-yl)ethyl butanoate is a chemical compound with the molecular formula and a molecular weight of 157.21 g/mol. It is classified as an ester derived from butanoic acid and 2-(aziridin-1-yl)ethanol and features an aziridine ring, contributing to its unique reactivity and biological properties. The compound has garnered interest in various fields, including medicinal chemistry and materials science due to its potential applications.
Potential Applications of 2-(Aziridin-1-yl)ethyl butanoate
Research suggests that compounds containing aziridine rings often display significant biological activity. Specifically, 2-(Aziridin-1-yl)ethyl butanoate may exhibit potential in several areas:
- Medicinal Chemistry The aziridine ring's reactivity makes it a valuable building block for synthesizing bioactive molecules.
- Materials Science The unique structure of 2-(Aziridin-1-yl)ethyl butanoate may allow for the development of novel materials with tailored properties.
Related Compounds
Several compounds share structural similarities with 2-(Aziridin-1-yl)ethyl butanoate:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl butyrate | Ester | Commonly used as a flavoring agent |
| 2-Aziridineacetic acid | Aziridine derivative | Exhibits significant antitumor activity |
| 3-Aminoazetidine | Azetidine derivative | Known for its neuroprotective effects |
The uniqueness of 2-(Aziridin-1-yl)ethyl butanoate lies in its specific combination of the aziridine ring and the butanoate group, which may confer distinct biological activities not found in other similar compounds.
Aziridines in Biological Systems
Mechanism of Action
The mechanism of action of 2-(Aziridin-1-yl)ethyl butanoate involves the nucleophilic attack on the aziridine ring, leading to ring opening and subsequent reactions. The aziridine ring’s high ring strain makes it highly reactive towards nucleophiles. In biological systems, this reactivity can result in the alkylation of DNA or proteins, leading to cytotoxic effects .
Comparison with Similar Compounds
Ethyl Butanoate
Synthesis: Produced via lipase-catalyzed esterification (e.g., Candida antarctica lipase B, CALB) in solvent-free systems. Optimal conditions include a molar ratio of 1:1.5 (acid:alcohol) and ultrasonic agitation to enhance mass transfer . Properties:
- Odor : Pineapple-like aroma, making it valuable in food and cosmetics .
- Stability : High operational stability; immobilized CALB retains >50% activity after multiple cycles .
Applications : Flavoring agent, cosmetic additive, and pharmaceutical excipient .
Key Difference: Unlike 2-(aziridin-1-yl)ethyl butanoate, ethyl butanoate lacks reactive functional groups, limiting its utility in covalent bonding or drug synthesis.
Ethyl 2-(Piperidin-4-yl)acetate
Structure : Ethyl ester with a piperidine substituent (six-membered amine ring).
Synthesis : Uses cesium carbonate and coupling reagents (e.g., EDC·HCl) in polar solvents like DMF at elevated temperatures (~50°C) .
Properties :
- Bioactivity : Piperidine moieties are common in pharmaceuticals (e.g., antipsychotics).
- Solubility : Moderate water solubility (Log S = -2.5) due to the polar piperidine group .
Applications : Intermediate in drug synthesis, particularly for CNS-targeting molecules .
Key Difference : The piperidine ring is less strained than aziridine, reducing reactivity but improving metabolic stability in drug candidates.
Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate
Structure: Ethyl ester with cyano and pyrrole substituents. Synthesis: Condensation of N-methyl-pyrrole-2-carboxaldehyde with ethyl cyanoacetate . Properties:
- Reactivity : The α,β-unsaturated ester undergoes Michael additions.
- Bioactivity : Pyrrole derivatives exhibit antimicrobial and anticancer properties .
Applications : Precursor for bioactive heterocycles (e.g., 2-pyridones) .
Key Difference: The electron-withdrawing cyano group enhances electrophilicity, differing from aziridine’s nucleophilic reactivity.
Ethyl 2-(Acetylamino)-4-(methylsulfanyl)butanoate
Structure: Ethyl ester with acetylated amine and thioether groups. Synthesis: Not detailed in evidence, but likely involves peptide coupling or thiol-alkylation . Properties:
- Stability : Thioether linkage may oxidize under harsh conditions.
Applications : Probable use in peptidomimetics or sulfur-containing drug analogs.
Key Difference : The thioether and acetyl groups impart stability and protease resistance compared to aziridine’s lability.
Data Table: Comparative Properties
*Estimated based on structural analogs.
Research Findings and Trends
- Reactivity: Aziridine-containing esters are understudied in the provided literature but hold promise for targeted drug delivery due to their ring-opening propensity. In contrast, ethyl butanoate’s applications are driven by inertness and aroma .
- Catalysis : CALB lipase dominates ester synthesis for flavor compounds, while aziridine derivatives may require protection/deprotection strategies to prevent side reactions .
- Safety : Aziridines are typically more toxic than piperidines or thioethers, necessitating careful handling .
Biological Activity
2-(Aziridin-1-yl)ethyl butanoate is a chemical compound characterized by its unique aziridine ring structure combined with a butanoate group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, making it a candidate for further research and development in pharmaceuticals.
- Molecular Formula : C₇H₁₃N₁O₂
- Molecular Weight : 157.21 g/mol
- SMILES Notation :
CC(=O)OCCN1CC1
The aziridine ring contributes to the compound's reactivity, which is often associated with various biological activities, including antibacterial and anticancer properties.
Biological Activity
Research indicates that compounds containing aziridine rings frequently exhibit significant biological activity. The unique structure of 2-(aziridin-1-yl)ethyl butanoate may confer distinct properties not found in other similar compounds.
Anticancer Potential
The aziridine moiety is known for its ability to interact with DNA and proteins, which can lead to anticancer effects. Compounds similar to 2-(aziridin-1-yl)ethyl butanoate have demonstrated cytotoxicity against cancer cell lines. For example, some studies have shown that aziridine-containing compounds can induce apoptosis in cancer cells by disrupting cellular functions and signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of aziridine derivatives. Notable findings include:
- In Vitro Studies : Research has demonstrated that aziridine compounds exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the formation of reactive intermediates that can damage cellular components .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of aziridine derivatives indicate that modifications to the aziridine ring can enhance biological activity. For example, substituents on the nitrogen atom or variations in the alkyl chain length can significantly impact potency and selectivity against target cells .
- Synthesis and Evaluation : Various synthetic routes have been developed for creating 2-(aziridin-1-yl)ethyl butanoate and related compounds. These methods often focus on optimizing yield and purity while assessing biological efficacy through high-throughput screening techniques .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their reported biological activities:
| Compound Name | Structure Type | Unique Features | Reported Activity |
|---|---|---|---|
| Ethyl butyrate | Ester | Commonly used as a flavoring agent | Low antibacterial activity |
| 2-Aziridineacetic acid | Aziridine derivative | Exhibits significant antitumor activity | Cytotoxic against cancer cells |
| 3-Aminoazetidine | Azetidine derivative | Known for neuroprotective effects | Neuroprotective |
The uniqueness of 2-(aziridin-1-yl)ethyl butanoate lies in its specific combination of the aziridine ring and the butanoate group, which may confer distinct biological activities not found in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
